molecular formula C9H7N3 B1456783 6-Methylimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 1423032-21-6

6-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No. B1456783
M. Wt: 157.17 g/mol
InChI Key: AQTVMUSIWJOFNA-UHFFFAOYSA-N
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Description

“6-Methylimidazo[1,2-a]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C9H7N3. It is a solid substance . This compound belongs to the class of organic compounds known as imidazo[1,2-a]pyridines, which are organic compounds containing an imidazo ring fused to a pyridine ring .


Molecular Structure Analysis

The InChI code for “6-Methylimidazo[1,2-a]pyridine-3-carbonitrile” is 1S/C9H7N3/c1-7-2-3-9-11-5-8(4-10)12(9)6-7/h2-3,5-6H,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “6-Methylimidazo[1,2-a]pyridine-3-carbonitrile” are not detailed in the available resources, imidazo[1,2-a]pyridines in general can undergo various radical reactions for direct functionalization . These reactions can involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

“6-Methylimidazo[1,2-a]pyridine-3-carbonitrile” has a molecular weight of 157.17 . It is a solid substance .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes: These compounds have shown significant activity against MDR-TB and XDR-TB .

Synthesis of Imidazo[1,2-a]pyridines

  • Scientific Field: Organic Chemistry
  • Application Summary: A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
  • Methods of Application: The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Results or Outcomes: The method results in good to excellent yields of imidazo[1,2-a]pyridines .

Light-Sensitive Dyes and Optical Media for Data Storage

  • Scientific Field: Material Science
  • Application Summary: Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes and optical media for data storage .
  • Methods of Application: The specific methods of application can vary depending on the specific derivative and its intended use .
  • Results or Outcomes: The use of these compounds in these applications can enhance the performance of the resulting products .

Pesticides and Fungicides

  • Scientific Field: Agricultural Chemistry
  • Application Summary: Some imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .
  • Methods of Application: These compounds can be applied to crops or other areas where pest or fungal control is needed .
  • Results or Outcomes: The use of these compounds can help to control pests and fungi, improving crop yields .

Fluorescent Probes for In Vitro and In Vivo Determination of Mercury and Iron Ions

  • Scientific Field: Analytical Chemistry
  • Application Summary: Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
  • Methods of Application: These compounds can be used in analytical methods to detect the presence and concentration of these ions .
  • Results or Outcomes: The use of these compounds can provide accurate and sensitive detection of mercury and iron ions .

Antiulcer Drugs

  • Scientific Field: Pharmacology
  • Application Summary: The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine, which is an antiulcer drug .
  • Methods of Application: These compounds are typically administered orally in the form of tablets or capsules .
  • Results or Outcomes: These drugs can help to reduce the production of stomach acid, thereby helping to prevent ulcers .

Treatment of Insomnia and Restoration of Brain Dysfunctions

  • Scientific Field: Neurology
  • Application Summary: Zolpidem, a medication for the treatment of insomnia and restoration of brain dysfunctions, contains the imidazo[1,2-a]pyridine moiety .
  • Methods of Application: Zolpidem is typically administered orally before bedtime .
  • Results or Outcomes: Zolpidem can help to improve sleep latency and duration, thereby improving the quality of sleep .

Sedative and Anxiolytic Drugs

  • Scientific Field: Psychiatry
  • Application Summary: Saripidem, a sedative and anxiolytic drug, contains the imidazo[1,2-a]pyridine moiety .
  • Methods of Application: Saripidem is typically administered orally .
  • Results or Outcomes: Saripidem can help to reduce anxiety and induce sedation .

properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-7-2-3-9-11-5-8(4-10)12(9)6-7/h2-3,5-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTVMUSIWJOFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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